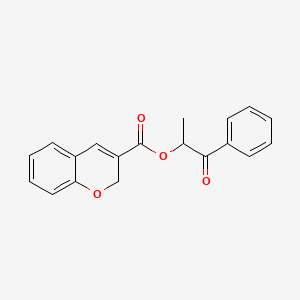
1-oxo-1-phenylpropan-2-yl 2H-chromene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-oxo-1-phenylpropan-2-yl 2H-chromene-3-carboxylate: is a complex organic compound that belongs to the class of chromenes. Chromenes are bicyclic compounds containing a benzene ring fused to a pyran ring. This particular compound is characterized by the presence of a phenyl group, a chromene moiety, and a carboxylate ester functional group. Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-oxo-1-phenylpropan-2-yl 2H-chromene-3-carboxylate can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the condensation of salicylaldehyde with an α,β-unsaturated carbonyl compound followed by cyclization can yield the desired chromene derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques. The process may include the use of catalysts to enhance reaction rates and yields. The choice of solvents, temperature, and pressure conditions are optimized to ensure efficient production while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
1-oxo-1-phenylpropan-2-yl 2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the chromene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Halogenation can be achieved using halogens like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring or the chromene moiety.
Scientific Research Applications
1-oxo-1-phenylpropan-2-yl 2H-chromene-3-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-oxo-1-phenylpropan-2-yl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione
- 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylic acid, succinimidyl ester
- 3-(5-pheny-1,3,4-oxadiazol-2-yl)-2H-chromen-2-ones
Uniqueness
1-oxo-1-phenylpropan-2-yl 2H-chromene-3-carboxylate is unique due to its specific structural features, which confer distinct biological activities. The presence of both the chromene and phenyl groups allows for diverse chemical reactivity and biological interactions. This compound’s versatility makes it valuable in various fields of research and industry.
Properties
Molecular Formula |
C19H16O4 |
|---|---|
Molecular Weight |
308.3 g/mol |
IUPAC Name |
(1-oxo-1-phenylpropan-2-yl) 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C19H16O4/c1-13(18(20)14-7-3-2-4-8-14)23-19(21)16-11-15-9-5-6-10-17(15)22-12-16/h2-11,13H,12H2,1H3 |
InChI Key |
TWDUJUWNPNBYLR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1)OC(=O)C2=CC3=CC=CC=C3OC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[2-(2-Bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]aniline](/img/structure/B12927009.png)
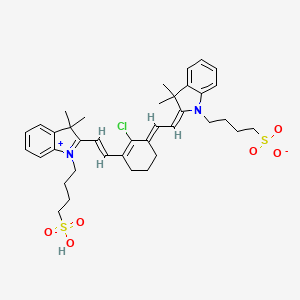
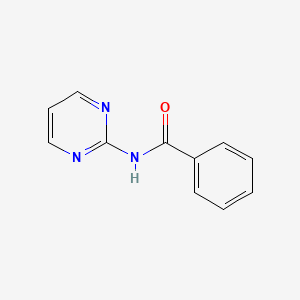
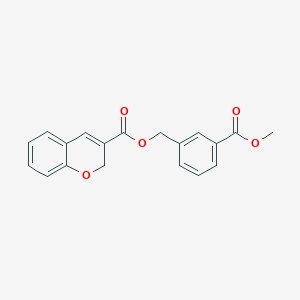
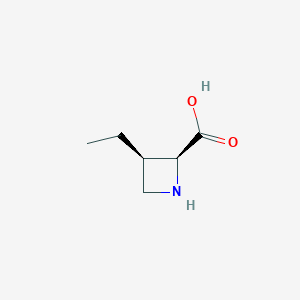


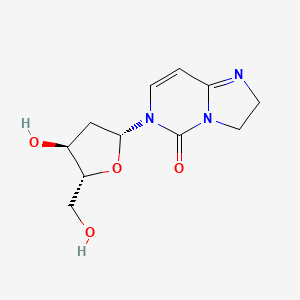
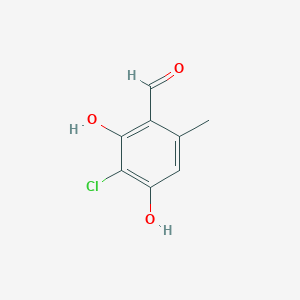
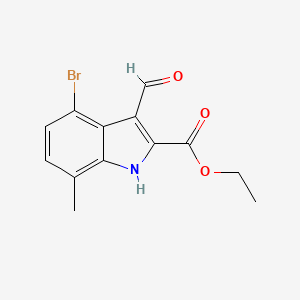

![2-Chloro-4-((1R,3S,5R)-3,6-dihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile](/img/structure/B12927074.png)
![4-[Chloro(difluoro)methyl]pyrimidine-5-carboxamide](/img/structure/B12927077.png)
